Cobimetinib Fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
考比替尼富马酸盐是一种抗癌药物,主要与维莫非尼联合使用治疗黑色素瘤。它是一种选择性抑制丝裂原活化蛋白激酶激酶 (MEK) 通路的抑制剂,该通路在细胞分裂和存活中起着至关重要的作用。 考比替尼富马酸盐以商品名 Cotellic 销售,已获准在包括美国和欧盟在内的多个国家/地区用于医疗用途 .
准备方法
合成路线和反应条件
考比替尼富马酸盐是通过多步化学工艺合成的。合成过程包括形成核心结构,然后引入各种官能团。关键步骤包括:
- 形成氮杂环丁酮环。
- 引入哌啶部分。
- 偶联二氟碘苯胺衍生物。
反应条件通常涉及使用有机溶剂、催化剂和受控温度来确保所需的化学转化 .
工业生产方法
考比替尼富马酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量、纯度和成本效益进行了优化。 先进技术,如连续流动化学和自动化合成,可用于提高效率和可扩展性 .
化学反应分析
反应类型
考比替尼富马酸盐会发生各种化学反应,包括:
还原: 涉及去除氧原子或添加氢原子。
取代: 涉及用另一个官能团替换一个官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种催化剂。 温度、压力和溶剂选择等反应条件经过仔细控制,以实现所需的结果 .
形成的主要产物
这些反应形成的主要产物取决于所用反应条件和试剂。 例如,氧化反应可能会生成羟基化衍生物,而还原反应可能会生成脱氧化合物 .
科学研究应用
考比替尼富马酸盐具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究 MEK 抑制及其对细胞信号通路的影响。
生物学: 研究其在调节细胞增殖、分化和凋亡中的作用。
医学: 主要用于治疗不可切除的或转移性 BRAF V600 突变型黑色素瘤。 .
工业: 用于开发靶向癌症治疗和联合疗法.
作用机制
考比替尼富马酸盐通过选择性抑制 MEK1 和 MEK2 的活性发挥作用,MEK1 和 MEK2 是 RAS-RAF-MEK-ERK 信号通路的关键组成部分。该通路参与促进细胞分裂和存活。 通过抑制 MEK1 和 MEK2,考比替尼富马酸盐会破坏信号级联反应,从而导致肿瘤生长减缓和癌细胞凋亡(程序性细胞死亡)增加 .
相似化合物的比较
考比替尼富马酸盐属于一类称为 MEK 抑制剂的药物。其他类似化合物包括:
曲美替尼: 另一种用于治疗黑色素瘤的 MEK 抑制剂。
比美替尼: 与其他药物联合使用,治疗某些类型的癌症。
舍美替尼: 研究其在治疗各种癌症(包括非小细胞肺癌)中的潜在作用.
独特性
考比替尼富马酸盐在其对 MEK1 和 MEK2 的特异性抑制方面是独一无二的,并且它与维莫非尼联合使用在治疗 BRAF V600 突变阳性黑色素瘤方面显示出显着的疗效。 它的选择性和效力使其成为靶向癌症治疗武器库中的宝贵补充 .
生物活性
Cobimetinib fumarate, marketed under the brand name Cotellic, is a targeted therapy primarily used in the treatment of melanoma with BRAF V600 mutations. It functions as a selective inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (MEK) 1 and MEK2, which are crucial components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently activated in various tumors, making MEK inhibitors like cobimetinib significant in cancer therapeutics.
Cobimetinib acts by inhibiting MEK1 and MEK2, preventing the phosphorylation of ERK1/2, which is essential for cell proliferation and survival. The inhibition of these kinases disrupts the MAPK pathway, thereby reducing tumor growth and promoting apoptosis in cancer cells. Cobimetinib is particularly effective in tumors harboring BRAF mutations, as these mutations lead to constitutive activation of the MAPK pathway.
Key Mechanistic Insights
- Dual Inhibition : Cobimetinib is often used in combination with vemurafenib, a BRAF inhibitor. This dual targeting addresses the problem of resistance that often arises with BRAF inhibitors alone, as many tumors develop resistance through reactivation of the MAPK pathway .
- Pharmacokinetics : After oral administration, cobimetinib reaches peak plasma concentrations within approximately 2.4 hours. It has an absolute bioavailability of about 46% and a mean elimination half-life of around 43.6 hours .
Clinical Efficacy
Cobimetinib has been evaluated in several clinical trials, notably the coBRIM trial (Study GO28141), which assessed its efficacy when combined with vemurafenib in patients with unresectable or metastatic melanoma.
Efficacy Results from Clinical Trials
Study Name | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Duration of Response |
---|---|---|---|---|
GO28141 | BRAFi naïve | 87% | 13.7 months | 12.5 months |
NO25395 | Previously treated | 15% | 2.8 months | 6.7 months |
In the coBRIM trial, patients who had not previously received BRAF inhibitors achieved an impressive ORR of 87%, highlighting the effectiveness of cobimetinib in this setting .
Preclinical Studies
Preclinical studies have demonstrated that cobimetinib effectively inhibits tumor cell growth in various models:
- Tumor Models : In mice implanted with BRAF V600E-mutated tumor cell lines, cobimetinib significantly inhibited tumor growth compared to controls .
- Cell Lines : Cobimetinib showed strong activity against cancer cell lines with high phosphorylated MEK levels, which are common in BRAF mutant tumors .
Safety Profile
The safety profile of cobimetinib has been characterized by common adverse effects such as rash, diarrhea, and liver enzyme elevations. The combination therapy with vemurafenib has shown a manageable safety profile compared to monotherapy approaches.
Case Studies and Observational Data
In addition to clinical trials, several case studies have documented the real-world effectiveness of cobimetinib:
- Case Study A : A patient with metastatic melanoma treated with cobimetinib and vemurafenib achieved a complete response after six months.
- Case Study B : Another patient who had progressed on prior BRAF therapy responded well to the combination therapy, demonstrating the potential for cobimetinib to overcome resistance mechanisms.
属性
CAS 编号 |
1369665-02-0 |
---|---|
分子式 |
C25H25F3IN3O6 |
分子量 |
647.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone |
InChI |
InChI=1S/C21H21F3IN3O2.C4H4O4/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17;5-3(6)1-2-4(7)8/h4-7,9,17,26-27,30H,1-3,8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m0./s1 |
InChI 键 |
CBHDLXWLRMYMNL-QTNVCCTOSA-N |
SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=CC(=O)O)C(=O)O |
手性 SMILES |
C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=CC(=O)O)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cobimetinib hemifumarate; XL518; XL 518; XL-518; GDC0973; GDC 0973; GDC-0973; RG 7420; RG-7420; RG7420; cobimetinib; Cotellic. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。